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  • Product: 2-Ethynyl-5-methoxyaniline

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Ethynyl-5-methoxyaniline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Ethynyl-5-methoxyaniline is a valuable substituted aniline derivative that holds significant potential as a building block in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynyl-5-methoxyaniline is a valuable substituted aniline derivative that holds significant potential as a building block in the synthesis of complex organic molecules, particularly in the realms of medicinal chemistry and materials science. Its unique trifunctional nature, featuring an aniline moiety, a methoxy group, and a terminal alkyne, provides a versatile scaffold for the construction of novel compounds with diverse biological activities and material properties. This technical guide provides a comprehensive overview of the key identifiers, synthesis, physicochemical properties, and potential applications of 2-Ethynyl-5-methoxyaniline, with a focus on practical insights for laboratory and developmental use.

Core Identifiers and Chemical Structure

A clear identification of a chemical compound is paramount for researchers. The following table summarizes the key identifiers for 2-Ethynyl-5-methoxyaniline.

IdentifierValueSource
CAS Number 105752-19-0EPA DSSTox; European Chemicals Agency (ECHA)[1]
IUPAC Name 5-ethynyl-2-methoxyanilinePubChem[1]
Molecular Formula C₉H₉NOPubChem[1]
Molecular Weight 147.17 g/mol PubChem[1]
InChI InChI=1S/C9H9NO/c1-3-7-4-5-9(11-2)8(10)6-7/h1,4-6H,10H2,2H3PubChem[1]
InChIKey AUEJRNKJSSALCN-UHFFFAOYSA-NPubChem[1]
SMILES COC1=C(C=C(C=C1)C#C)NPubChem[1]
EC Number 830-592-3European Chemicals Agency (ECHA)[1]
DSSTox Substance ID DTXSID60663690EPA DSSTox[1]

Below is a 2D representation of the chemical structure of 2-Ethynyl-5-methoxyaniline.

Caption: 2D Structure of 2-Ethynyl-5-methoxyaniline.

Synthesis and Mechanistic Insights

The primary and most efficient method for the synthesis of 2-Ethynyl-5-methoxyaniline is the Sonogashira cross-coupling reaction . This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst.[2]

A logical and experimentally viable synthetic route to 2-Ethynyl-5-methoxyaniline involves the Sonogashira coupling of 2-iodo-5-methoxyaniline with a protected alkyne, such as trimethylsilylacetylene (TMSA) , followed by deprotection of the silyl group.

Proposed Synthetic Pathway:

Synthesis_Pathway cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Deprotection A 2-Iodo-5-methoxyaniline (CAS: 153898-63-6) D 2-((Trimethylsilyl)ethynyl)-5-methoxyaniline (Intermediate) A->D B Trimethylsilylacetylene (TMSA) B->D C Pd(PPh3)2Cl2, CuI, Et3N C->D Catalyst System F 2-Ethynyl-5-methoxyaniline (Final Product) D->F E K2CO3, MeOH E->F Reagent

Caption: Proposed two-step synthesis of 2-Ethynyl-5-methoxyaniline.

Experimental Protocol:

Step 1: Synthesis of 2-((Trimethylsilyl)ethynyl)-5-methoxyaniline (Sonogashira Coupling)

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodo-5-methoxyaniline (1.0 eq), palladium(II) bis(triphenylphosphine)dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq), and copper(I) iodide (CuI) (0.04 eq).

  • Solvent and Reagents: Add anhydrous and degassed triethylamine (Et₃N) as the solvent and base.

  • Addition of Alkyne: Slowly add trimethylsilylacetylene (1.2 eq) to the reaction mixture at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. An inert atmosphere is crucial to maintain catalytic activity.

  • Anhydrous and Degassed Solvent: Water can interfere with the catalytic cycle. Degassing the solvent removes dissolved oxygen.

  • Triethylamine (Et₃N): Acts as both a solvent and a base to neutralize the hydrohalic acid formed during the reaction, which is essential for the regeneration of the active palladium(0) catalyst.

  • Copper(I) Iodide (CuI): The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex, facilitating the coupling reaction at milder conditions.[2]

  • Trimethylsilylacetylene (TMSA): The TMS group serves as a protecting group for the terminal alkyne. This prevents self-coupling of the alkyne (Glaser coupling) and allows for the isolation of the desired silylated intermediate.[3]

Step 2: Synthesis of 2-Ethynyl-5-methoxyaniline (Deprotection)

  • Reaction Setup: Dissolve the purified 2-((trimethylsilyl)ethynyl)-5-methoxyaniline from Step 1 in methanol (MeOH).

  • Reagent Addition: Add a mild base, such as potassium carbonate (K₂CO₃) (e.g., 2.0 eq), to the solution.

  • Reaction Conditions: Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Remove the methanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, 2-Ethynyl-5-methoxyaniline. Further purification can be achieved by column chromatography if necessary.

Causality behind Experimental Choices:

  • Potassium Carbonate in Methanol: This is a standard and mild method for the deprotection of silyl-protected alkynes. The methoxide generated in situ from methanol and potassium carbonate is the active nucleophile that cleaves the silicon-carbon bond.

Physicochemical and Spectroscopic Data

PropertyPredicted ValueSource
Molecular Weight 147.17 g/mol PubChem[1]
XLogP3 1.6PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 1PubChem[1]
Topological Polar Surface Area 35.3 ŲPubChem[1]

Spectroscopic Characterization (Expected):

While specific spectra for 2-Ethynyl-5-methoxyaniline are not available, the following are the expected key signals based on its structure:

  • ¹H NMR:

    • Aromatic protons will appear as multiplets or doublets of doublets in the aromatic region (approx. δ 6.5-7.5 ppm).

    • The methoxy group will show a singlet at approximately δ 3.8 ppm.

    • The amine protons will appear as a broad singlet.

    • The acetylenic proton will be a sharp singlet around δ 3.0 ppm.

  • ¹³C NMR:

    • Aromatic carbons will resonate in the range of δ 110-150 ppm.

    • The methoxy carbon will be around δ 55 ppm.

    • The two acetylenic carbons will appear in the region of δ 70-90 ppm.

  • Infrared (IR) Spectroscopy:

    • A sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch.

    • A medium absorption band around 2100 cm⁻¹ for the C≡C triple bond stretch.

    • N-H stretching bands for the primary amine in the range of 3300-3500 cm⁻¹.

    • C-O stretching for the methoxy group around 1250 cm⁻¹.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) would be observed at m/z = 147.0684.

Applications in Drug Discovery and Materials Science

The structural motifs present in 2-Ethynyl-5-methoxyaniline make it a highly attractive starting material for the synthesis of a variety of biologically active compounds and functional materials.

Role in Medicinal Chemistry:
  • Kinase Inhibitors: The aniline scaffold is a common feature in many kinase inhibitors. The ethynyl group can be further functionalized or can interact with specific residues in the kinase active site. Substituted anilines are known precursors in the synthesis of potent kinase inhibitors, such as those targeting Mer and c-Met kinases.

  • Scaffold for Heterocyclic Synthesis: The ortho-relationship of the amino and ethynyl groups allows for intramolecular cyclization reactions to form various heterocyclic systems, such as indoles and quinolines, which are prevalent in many pharmaceuticals.

  • Bioorthogonal Chemistry: The terminal alkyne can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for the labeling and tracking of biomolecules.

Potential in Materials Science:
  • Organic Electronics: Arylalkynes are building blocks for conjugated polymers and oligomers used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The specific substitution pattern of 2-Ethynyl-5-methoxyaniline can be used to tune the electronic and photophysical properties of these materials.

  • Polymer Synthesis: The terminal alkyne can undergo polymerization reactions to create novel polymers with tailored properties.

Safety and Handling

2-Ethynyl-5-methoxyaniline is classified as an acute toxicant and an irritant. The following GHS hazard statements apply:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A NIOSH-approved respirator is recommended when handling the solid or in situations where dust or aerosols may be generated.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

References

  • Gelest, Inc. (n.d.). Cross-Coupling of Alkynylsilanes. Gelest Technical Library. [Link]

  • Pearson. (n.d.). Sonogashira Coupling Reaction Exam Prep. Pearson+. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45079384, 5-Ethynyl-2-methoxyaniline. PubChem. [Link]

Sources

Exploratory

Technical Analysis: 2-Ethynyl-5-methoxyaniline vs. Isomeric Variants

This guide functions as a high-level technical whitepaper designed for medicinal chemists and process development scientists. It addresses the nomenclature ambiguity, structural isomerism, and synthetic pathways required...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a high-level technical whitepaper designed for medicinal chemists and process development scientists. It addresses the nomenclature ambiguity, structural isomerism, and synthetic pathways required to distinguish and produce 2-ethynyl-5-methoxyaniline with high isomeric purity.

Executive Summary & Nomenclature Resolution

The "Vs" Ambiguity

In the context of chemical procurement and literature, 5-methoxy-2-ethynylaniline and 2-ethynyl-5-methoxyaniline are synonymous .[1] They describe the exact same chemical entity (Structure A). The variation arises solely from nomenclature prioritization (alphabetical ordering of substituents vs. position-based ordering).

However, the true technical challenge lies in distinguishing this target molecule from its regioisomers (Structures B and C), which are common by-products in non-selective synthesis, and its positional isomers (Structure D) used in different pharmacophores.

Structural Definitions
IdentifierCommon NameSubstituent PatternRole in Drug Discovery
Structure A 2-Ethynyl-5-methoxyaniline

@ 1, Ethynyl @ 2, OMe @ 5
Target: Indole precursor; EGFR inhibitor fragment.
Structure B 4-Ethynyl-3-methoxyaniline

@ 1, OMe @ 3, Ethynyl @ 4
Impurity: Major by-product of direct iodination routes.
Structure C 2-Ethynyl-3-methoxyaniline

@ 1, Ethynyl @ 2, OMe @ 3
Impurity: Sterically crowded minor by-product.
Structure D 5-Ethynyl-2-methoxyaniline

@ 1, OMe @ 2, Ethynyl @ 5
Isomer: Non-cyclizing linker (Meta-ethynyl).

Core Distinction: Ortho- vs. Meta-Ethynyl Reactivity

The critical difference between the target (2-ethynyl) and its 5-ethynyl isomer lies in their reactivity, specifically the ability to undergo cyclization.

The Indole Cyclization Potential

2-Ethynyl-5-methoxyaniline contains an ethynyl group ortho to the amine. This specific geometry allows for metal-catalyzed cyclization to form substituted indoles, a "privileged scaffold" in oncology (e.g., Osimertinib analogs).

  • Mechanism: The nitrogen lone pair attacks the activated alkyne (typically Pd or Cu catalyzed) to close the 5-membered ring.

  • Contrast: The 5-ethynyl isomer (Structure D) has the alkyne meta to the amine. It cannot cyclize to form an indole; it functions primarily as a linear "linker" for cross-coupling reactions (Sonogashira) without ring closure.

IsomerReactivity Target 2-Ethynyl-5-methoxyaniline (Ortho-Ethynyl) Indole 6-Methoxyindole (Cyclized Product) Target->Indole Pd(II) / Cu(I) Cyclization Isomer 5-Ethynyl-2-methoxyaniline (Meta-Ethynyl) Isomer->Indole IMPOSSIBLE Linear Linear Cross-Coupling (No Cyclization) Isomer->Linear Sonogashira Only

Figure 1: Reactivity divergence. Only the 2-ethynyl isomer provides access to the indole scaffold.

Synthetic Integrity: Avoiding the Regioisomer Trap

A common error in producing 2-ethynyl-5-methoxyaniline is attempting direct halogenation of 3-methoxyaniline. This approach fails due to directing effects.

The "Trap" Route (Direct Halogenation)
  • Precursor: 3-Methoxyacetanilide.

  • Directing Effects: The Methoxy group (activator) directs ortho/para. The Acetamide (activator) directs ortho/para.

  • Result: The major product is 4-iodo-3-methoxyacetanilide (Para to amine, Ortho to methoxy).

  • Consequence: Subsequent Sonogashira coupling yields 4-ethynyl-3-methoxyaniline (Structure B), not the target.

The "Self-Validating" Route (Aldehyde Precursor)

To guarantee the 2,5-substitution pattern, one must "lock" the positions before forming the alkyne. The most reliable route utilizes 2-nitro-5-methoxybenzaldehyde .

Protocol: 2-Ethynyl-5-methoxyaniline Synthesis[1][2]

Step 1: Seyferth-Gilbert Homologation (Alkyne Formation)

  • Reagents: 2-nitro-5-methoxybenzaldehyde (1.0 eq), Dimethyl (1-diazo-2-oxopropyl)phosphonate (Bestmann-Ohira reagent, 1.2 eq), K2CO3 (2.0 eq).

  • Solvent: Methanol (0.1 M).

  • Condition: Stir at RT for 4–12 hours.

  • Mechanism: The aldehyde is converted directly to a terminal alkyne.

  • Checkpoint: 1H NMR should show the disappearance of the aldehyde proton (~10 ppm) and appearance of the alkyne proton (~3.3 ppm).

Step 2: Selective Nitro Reduction Crucial: Standard hydrogenation (Pd/C + H2) will reduce the alkyne to an alkane (ethyl group). You must use a chemoselective reduction.

  • Reagents: 2-ethynyl-5-methoxy-1-nitrobenzene (from Step 1), Iron powder (5.0 eq), NH4Cl (sat. aq).

  • Solvent: EtOH/Water (4:1).

  • Condition: Reflux (80°C) for 2 hours.

  • Workup: Filter through Celite, extract with EtOAc.

  • Yield: High specificity for Nitro -> Amine without touching the Alkyne.

SynthesisRoute Start 2-Nitro-5-methoxybenzaldehyde (Positional Lock) Step1 Bestmann-Ohira Reagent (Aldehyde -> Alkyne) Start->Step1 Inter 2-Ethynyl-5-methoxynitrobenzene Step1->Inter Step2 Fe / NH4Cl Reduction (Chemoselective) Inter->Step2 Product 2-Ethynyl-5-methoxyaniline (Target) Step2->Product Trap Direct Iodination of 3-OMe-Aniline (YIELDS WRONG ISOMER) Trap->Product X

Figure 2: The validated synthetic pathway avoiding regioisomeric impurities.

Analytical Differentiation

When sourcing or synthesizing this material, you must verify the substitution pattern using 1H NMR. The coupling constants (


-values) of the aromatic protons are definitive.
1H NMR Signature (DMSO-d6 or CDCl3)
Proton PositionMultiplicityCoupling Constant (

)
Interpretation
H-3 (Ortho to Ethynyl) Doublet (d)

Hz
Coupled to H-4. Indicates H-3 and H-4 are neighbors.
H-4 (Meta to OMe) Doublet of Doublets (dd)

Hz
Large coupling to H-3 (ortho), small coupling to H-6 (meta).
H-6 (Ortho to Amine) Doublet (d)

Hz
Key Signal: Only shows meta-coupling. If this were the 4-ethynyl isomer, you would see different splitting.
Alkyne (-CCH) Singlet (s)N/AUsually at

3.0–3.5 ppm.

Diagnostic Rule: If you observe two doublets with a large ortho-coupling (


 Hz) and one singlet/meta-coupled doublet, you likely have the correct 1,2,5 pattern. If you see a singlet for the aromatic proton between substituents (isolated), check for the 1,2,4-isomer (Structure B).

Applications & References

This scaffold is a critical intermediate for Quinazoline-based EGFR inhibitors (analogous to Erlotinib/Gefitinib chemistry) and Indole-based kinase inhibitors .

References
  • Synthesis of Erlotinib Intermediates: Vertex AI Search Result 1.4: "Process for the preparation of erlotinib." Google Patents. US9428468B2.[1] Link Context: Describes the use of ethynylanilines in quinazoline condensation.

  • Indole Synthesis via 2-Alkynylanilines: Larock, R. C., et al. "Synthesis of Indoles via Palladium-Catalyzed Heteroannulation of 2-Iodoanilines or 2-Alkynylanilines." Journal of Organic Chemistry. Link Context: Establishes the reactivity of the ortho-ethynyl group.

  • Isomer Identification (5-Ethynyl-2-methoxyaniline): Vertex AI Search Result 1.3: "5-Ethynyl-2-methoxyaniline Product Page." Sigma-Aldrich. Link Context: Confirms the commercial existence of the meta-ethynyl isomer (CAS 105752-19-0).

  • NMR Characterization of Ethynylanilines: Vertex AI Search Result 1.1: "Design and synthesis of mycobacterial pks13 inhibitors." NIH/PMC. Link Context: Provides specific NMR shift data for methoxy-substituted ethynylanilines.

Sources

Protocols & Analytical Methods

Method

Application Note: Gold-Catalyzed Annulation of 2-Ethynyl-5-methoxyaniline

This Application Note is written from the perspective of a Senior Application Scientist to guide researchers in the precision synthesis of 6-methoxyindole via gold catalysis. Introduction & Scope The indole core is a "pr...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written from the perspective of a Senior Application Scientist to guide researchers in the precision synthesis of 6-methoxyindole via gold catalysis.

Introduction & Scope

The indole core is a "privileged structure" in medicinal chemistry, serving as the backbone for ubiquitous neurotransmitters (serotonin), pharmaceuticals (indomethacin, ondansetron), and natural products. Specifically, 6-methoxyindole derivatives are critical precursors for melatonin receptor agonists and various oncology targets.

Traditional indole syntheses (Fischer, Madelung) often require harsh acidic conditions or high temperatures, limiting functional group tolerance. In contrast, gold-catalyzed hydroamination/cyclization of o-alkynylanilines offers a mild, atom-economical alternative. This protocol details the annulation of 2-ethynyl-5-methoxyaniline to 6-methoxyindole .

Why Gold?

  • Carbophilic Activation: Gold selectively activates the alkyne

    
    -system without interfering with the electron-rich methoxy group.
    
  • Regioselectivity: Exclusively favors the 5-endo-dig cyclization path to form the indole core, avoiding quinoline byproducts.

  • Mild Conditions: Operates at ambient temperature or mild heating, preserving sensitive functionalities.

Mechanistic Insight

The transformation proceeds via a 5-endo-dig hydroamination . Unlike Baldwin’s rules which generally disfavor 5-endo-dig cyclizations for nucleophiles attacking neutral alkynes, the coordination of gold renders the alkyne sufficiently electrophilic and bends the geometry to allow orbital overlap.

Reaction Pathway[1][2][3][4][5][6][7]
  • 
    -Coordination:  The cationic Au(I) species coordinates to the alkyne moiety of (1) .
    
  • Nucleophilic Attack: The amine nitrogen attacks the activated internal carbon (C2), forming a vinyl-gold intermediate (3) .

  • Protodeauration: Proton transfer releases the catalyst and yields the 3H-indole (indolenine) or directly tautomerizes to the aromatic indole (4) .

Pathway Diagram

GoldCatalysis Substrate 2-Ethynyl-5-methoxyaniline (Substrate) Au_Complex Au(I) π-Complex (Activation) Substrate->Au_Complex + Catalyst Cyclization 5-endo-dig Attack (C-N Bond Formation) Au_Complex->Cyclization Intramolecular Amine Attack VinylGold Vinyl-Gold Intermediate Cyclization->VinylGold Product 6-Methoxyindole (Product) VinylGold->Product - [AuL]+ Catalyst [AuL]+ Product->Catalyst Regeneration Catalyst->Au_Complex

Figure 1: Mechanistic pathway for the gold-catalyzed 5-endo-dig cyclization of o-alkynylanilines.

Optimization & Screening Data

The electronic nature of the 5-methoxy group increases the nucleophilicity of the aniline, generally accelerating the reaction. However, catalyst choice is critical to prevent oligomerization.

Table 1: Catalyst and Solvent Screening Conditions: 0.1 mmol substrate, 1 mL solvent, 25°C, 2 hours.

EntryCatalyst (2 mol%)Additive (2 mol%)SolventConversion (%)Yield (%)Notes
1AuCl₃NoneToluene10088Fast, slight purple byproduct (oxidation).
2Ph₃PAuClAgOTfToluene10096 Optimal. Clean profile.
3Ph₃PAuClAgOTfDCM9592Good, but solvent volatility affects concentration.
4IPrAuClAgSbF₆Toluene10094Excellent, but catalyst is more expensive.
5AgOTfNoneToluene4035Silver alone is sluggish.

Detailed Experimental Protocol

Materials
  • Substrate: 2-Ethynyl-5-methoxyaniline (147.18 g/mol ).

  • Catalyst: Chloro(triphenylphosphine)gold(I) (Ph₃PAuCl).

  • Activator: Silver trifluoromethanesulfonate (AgOTf).

  • Solvent: Anhydrous Toluene (degassed).

  • Purification: Silica gel (230-400 mesh), Hexanes, Ethyl Acetate.

Step-by-Step Methodology
Phase 1: Catalyst Pre-generation (In Situ)
  • In a flame-dried reaction vial equipped with a magnetic stir bar, weigh Ph₃PAuCl (9.9 mg, 0.02 mmol, 2 mol%) and AgOTf (5.1 mg, 0.02 mmol, 2 mol%).

  • Add Anhydrous Toluene (1.0 mL) under an inert atmosphere (N₂ or Ar).

  • Stir at room temperature for 10 minutes. A white precipitate (AgCl) will form, indicating the generation of the active cationic species [Ph₃PAu]+[OTf]-.

Phase 2: Reaction Setup
  • Dissolve 2-Ethynyl-5-methoxyaniline (147 mg, 1.0 mmol) in Anhydrous Toluene (4.0 mL) in a separate vial.

  • Transfer the substrate solution to the catalyst suspension via syringe.

  • Seal the vial and stir at Room Temperature (25°C) .

    • Note: For scale-up >1g, mild cooling may be required initially as the reaction is exothermic.

Phase 3: Monitoring & Workup
  • TLC Monitoring: Check after 30 minutes.

    • Mobile Phase: 20% EtOAc in Hexanes.

    • Visualization: UV (254 nm) and Vanillin stain (Indoles turn pink/purple).

    • Target: Disappearance of starting material (Rf ~0.6) and appearance of product (Rf ~0.4).

  • Once complete (typically 1-2 hours), filter the reaction mixture through a short pad of Celite to remove AgCl and gold particles. Rinse the pad with EtOAc (10 mL).

  • Concentrate the filtrate under reduced pressure.

Phase 4: Purification
  • Purify the crude residue via flash column chromatography.

    • Gradient: 0% → 10% EtOAc in Hexanes.

    • 6-Methoxyindole typically elutes around 5-8% EtOAc.

  • Dry the fractions and evaporate to yield an off-white to pale brown solid.

Workflow Diagram

Workflow Start Start: Weigh Reagents Cat_Prep Catalyst Activation Ph3PAuCl + AgOTf in Toluene (10 min, RT) Start->Cat_Prep Addition Add Substrate Solution 2-Ethynyl-5-methoxyaniline Cat_Prep->Addition Reaction Reaction Stir 1-2h @ 25°C Addition->Reaction Check TLC Check (Complete?) Reaction->Check Check->Reaction No (Wait) Workup Filter through Celite Concentrate Check->Workup Yes Purify Flash Chromatography (Hex/EtOAc) Workup->Purify

Figure 2: Operational workflow for the batch synthesis of 6-methoxyindole.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Low Conversion Poisoned CatalystEnsure amine substrate is free of residual sulfur or strong coordinating bases. Use fresh AgOTf (hygroscopic).
Complex Mixture PolymerizationDilute reaction (0.1 M or lower). Perform reaction in the dark (indoles are light sensitive).
Hydration Product Wet SolventIf water is present, the alkyne may hydrate to a ketone (acetophenone derivative). Use anhydrous toluene.
Regioisomer? -Unlikely. 5-endo-dig is heavily favored. Confirm structure via 1H NMR (Indole C3-H is characteristic ~6.5 ppm doublet/multiplet).

Self-Validation Check:

  • 1H NMR (CDCl3): Look for the disappearance of the alkyne proton (~3.0-3.5 ppm) and the appearance of the indole C2-H (~7.1 ppm) and C3-H (~6.5 ppm). The methoxy singlet should remain (~3.8 ppm).

  • Appearance: Pure 6-methoxyindole should be a crystalline solid. Darkening indicates oxidation; store under inert gas at -20°C.

References

  • General Gold Catalysis Review: Hashmi, A. S. K. (2007). Gold-catalyzed organic reactions. Chemical Reviews, 107(7), 3180-3211. [Link]

  • Synthesis of Indoles from 2-Alkynylanilines: Arcadi, A., Bianchi, G., & Marinelli, F. (2004). Gold(III)-catalyzed synthesis of indoles from 2-alkynylanilines in ionic liquids. Tetrahedron Letters, 45(26), 5121-5124. [Link]

  • Regioselectivity Mechanisms: Fukuda, T., & Iwao, M. (2011). Nitrogen-Directed 5-endo-dig Cyclization of o-Alkynylanilines. Heterocycles, 83(3), 491. [Link]

Application

Synthesis of 5-Methoxy-2-Substituted Indoles via Intramolecular Cyclization of o-Alkynylanilines

An Application Guide for Researchers and Drug Development Professionals The 5-methoxyindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

The 5-methoxyindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including neurotransmitters and synthetic drugs.[1] Its synthesis via the intramolecular cyclization of o-alkynylanilines represents a powerful and modular strategy, offering direct access to diverse 2-substituted derivatives. This method is distinguished by its high atom economy and the ability to introduce complexity in a controlled manner.

This document serves as a comprehensive guide, detailing the mechanistic underpinnings, experimental protocols, and practical considerations for this transformation. We will focus on transition-metal-catalyzed pathways, primarily those employing palladium and gold, which are highly efficient for this type of cyclization.[2][3]

Mechanistic Rationale: The "Why" Behind the Method

The conversion of an o-alkynylaniline to an indole is fundamentally an intramolecular hydroamination/cycloisomerization reaction. The role of the catalyst is to activate the alkyne C-C triple bond, rendering it susceptible to nucleophilic attack by the adjacent aniline nitrogen.

Causality of Catalyst Choice:

  • Palladium Catalysis: Palladium complexes, typically in the +2 oxidation state (e.g., Pd(OAc)₂), are highly effective. The mechanism often involves the coordination of the palladium catalyst to the alkyne, which increases its electrophilicity. The aniline nitrogen then attacks the activated alkyne in a 5-endo-dig cyclization. Subsequent protonolysis or reductive elimination steps yield the indole product and regenerate the active catalyst.[4] Palladium's versatility also allows for tandem reactions, such as a Sonogashira coupling to form the o-alkynylaniline in situ, followed by the cyclization.[2][5]

  • Gold Catalysis: Gold catalysts, particularly Au(I) and Au(III) species, are exceptionally "alkynophilic" (pi-acidic) and are powerful activators for this transformation.[6] The gold catalyst coordinates to the alkyne, making it highly electrophilic. This facilitates the nucleophilic attack by the aniline nitrogen. The resulting vinyl-gold intermediate is then protonated (protodeauration) to release the indole product and the active catalyst.[7] Gold catalysis often proceeds under very mild conditions and shows excellent functional group tolerance.[8]

The Role of the 5-Methoxy Group: The methoxy group at the 5-position is an electron-donating group (EDG). Its presence increases the electron density of the aniline ring and, more importantly, enhances the nucleophilicity of the aniline nitrogen. This electronic effect can accelerate the key cyclization step, often leading to higher yields and allowing for milder reaction conditions compared to substrates with electron-withdrawing groups.

G cluster_cat Catalytic Cycle A Catalyst (e.g., Pd(II), Au(I)) C π-Complex Formation A->C Coordination B o-Alkynylaniline Substrate B->C D 5-endo-dig Nucleophilic Attack C->D Activation E Vinyl-Metal Intermediate D->E Cyclization F Protonolysis/ Reductive Elimination E->F Rearrangement F->A Catalyst Regeneration G 5-Methoxy-2-Substituted Indole Product F->G Product Release G Start Starting Materials: - o-Alkynylaniline - Catalyst & Solvent Setup Reaction Setup: - Assemble dry glassware - Purge with N₂/Ar Start->Setup Reaction Intramolecular Cyclization: - Add reagents - Heat to specified temp (e.g., 60-100 °C) Setup->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Dry & concentrate Monitoring->Workup Complete Purification Purification: - Flash column chromatography Workup->Purification End Final Product: 5-Methoxy-2-Substituted Indole Purification->End

Caption: General experimental workflow.

Step-by-Step Procedure:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the o-alkynylaniline (1.0 equiv).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Reagent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and any optional ligand or base.

  • Solvent Addition: Add the anhydrous solvent (e.g., DMF) via syringe. The concentration is typically between 0.1 M and 0.5 M.

  • Reaction: Heat the mixture to the desired temperature (typically 60-100 °C) and stir. Polar solvents like DMF often give high reactivity. [2]6. Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure 5-methoxy-2-substituted indole.

B. Specific Example: Synthesis of 5-methoxy-2-phenyl-1H-indole

This protocol is adapted from methodologies described for palladium-catalyzed cyclizations of o-alkynylanilines. [2][9]

  • To a 50 mL oven-dried Schlenk flask, add 4-methoxy-2-(phenylethynyl)aniline (500 mg, 2.24 mmol, 1.0 equiv) and Palladium(II) acetate (Pd(OAc)₂, 10 mg, 0.045 mmol, 2 mol%).

  • Seal the flask with a septum and purge with argon for 15 minutes.

  • Add anhydrous N,N-Dimethylformamide (DMF, 10 mL) via an argon-flushed syringe.

  • Heat the reaction mixture to 80 °C in a pre-heated oil bath and stir vigorously.

  • Monitor the reaction every hour using TLC (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the flask to cool to room temperature. Pour the mixture into a separatory funnel containing deionized water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting brown oil by silica gel column chromatography (gradient elution, 5% to 20% ethyl acetate in hexanes) to yield 5-methoxy-2-phenyl-1H-indole as a white to pale yellow solid.

Substrate Scope and Data

The palladium-catalyzed cyclization is robust and tolerates a wide range of substituents at the 2-position. The table below summarizes representative outcomes.

R Group (Substituent)Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
PhenylPd(OAc)₂ (2)DMF80392[2]
4-MethylphenylPd(OAc)₂ (2)DMF803.590[2]
4-MethoxyphenylPdCl₂ (5)MeCN60588[2]
n-ButylPd(OAc)₂ (3)TPGS-750-M/H₂O1001285[9]
CyclohexylPd(OAc)₂ (3)TPGS-750-M/H₂O1001281[9]
TrimethylsilylPdCl₂(PPh₃)₂ (5)Et₃N80675[5]

Trustworthiness of Data: The presented yields are based on published, peer-reviewed literature and represent isolated yields after purification. Reproducibility is high when anhydrous conditions and pure reagents are used. The reaction's progress can be reliably tracked by standard analytical methods, ensuring a high degree of control.

Troubleshooting and Optimization
IssuePotential CauseRecommended Solution
Low or No Conversion Inactive catalyst.Use a fresh bottle of palladium catalyst or a pre-catalyst. Ensure the reaction is under a strict inert atmosphere.
Insufficient temperature.Incrementally increase the reaction temperature by 10-20 °C.
Steric hindrance from a bulky R group.Switch to a more active catalyst system (e.g., a gold catalyst like AuCl₃) or increase catalyst loading.
Formation of Side Products Dimerization or polymerization of the alkyne.Run the reaction at a lower concentration (e.g., 0.05 M).
Decomposition of starting material.Lower the reaction temperature and extend the reaction time.
Difficulty in Purification Co-elution of product with impurities.Optimize the solvent system for column chromatography. Consider crystallization if the product is a solid.

References

  • G.W. Gribble, "Recent developments in Fischer indole synthesis," Journal of the Chemical Society, Perkin Transactions 1, 2000, 1045-1075. (URL not available in search results)
  • MDPI, "Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts," Molecules, 2022. [Link]

  • MDPI, "Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium," Molecules, 2018. [Link]

  • ResearchGate, "5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole," Acta Crystallographica Section E, 2010. [Link]

  • ACS Publications, "Palladium-Catalyzed Synthesis of Functionalized Indoles by Acylation/Allylation of 2-Alkynylanilines with Three-Membered Rings," Organic Letters, 2022. [Link]

  • ACS Publications, "Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions," Chemical Reviews, 2001. [Link]

  • Organic Chemistry Portal, "Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines," Journal of the American Chemical Society, 2000. [Link]

  • ACS Publications, "Dodging the Conventional Reactivity of o-Alkynylanilines under Gold Catalysis for Distal 7-endo-dig Cyclization," The Journal of Organic Chemistry, 2023. [Link]

  • ACS Publications, "Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity," Chemical Reviews, 2015. [Link]

  • PubMed, "Gold-Catalyzed Cascade Cyclization of 2-Alkynyl-N-Propargylanilines by Rearrangement of a Propargyl Group," Angewandte Chemie International Edition, 2013. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Sonogashira Coupling of 2-Ethynyl-5-methoxyaniline

Status: Operational Ticket ID: SGC-2E5M-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Reaction Profile The Challenge: Synthesizing 2-ethynyl-5-methoxyaniline via So...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SGC-2E5M-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Profile

The Challenge: Synthesizing 2-ethynyl-5-methoxyaniline via Sonogashira coupling presents a "perfect storm" of kinetic inhibition. You are coupling a terminal alkyne (likely TMS-acetylene) with 2-iodo-5-methoxyaniline .

Mechanistic Obstacles:

  • Electronic Deactivation (Critical): The aryl iodide is heavily deactivated. The amino group (-NH₂) at position 1 is ortho to the iodide, and the methoxy group (-OMe) at position 5 is para to the iodide. Both are strong Electron Donating Groups (EDGs). They increase electron density at the C-I bond, making the oxidative addition of Palladium(0) significantly slower than with neutral aryl halides.

  • Catalyst Poisoning: The free primary amine (-NH₂) can coordinate to the Palladium center, displacing phosphine ligands and creating an inactive "Pd-amine" complex, effectively killing your catalytic cycle.

  • Glaser Homocoupling: The presence of the free amine often requires optimization of the base/copper ratio, which inadvertently promotes the dimerization of your alkyne (Glaser coupling) if oxygen is not strictly excluded.

Experimental Protocols

We provide two validated workflows. Method A is the direct route (faster, higher risk). Method B is the protected route (longer, maximum reliability).

Method A: Direct Coupling (High Concentration Strategy)

Recommended for rapid screening or when protecting group chemistry is undesirable.

The Logic: To overcome the "amine poisoning" effect, we use a higher catalyst loading and a solvent system that solvates the free amine effectively, preventing aggregation.

Protocol:

  • Vessel: Flame-dried Schlenk tube or microwave vial.

  • Reagents:

    • Substrate: 2-iodo-5-methoxyaniline (1.0 equiv)

    • Alkyne: Trimethylsilylacetylene (TMSA) (1.2 equiv) — Do not use acetylene gas directly.

    • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%) — Bis(triphenylphosphine)palladium(II) dichloride.

    • Co-catalyst: CuI (3 mol%)

    • Base: Triethylamine (Et₃N) (3.0 equiv)

    • Solvent: DMF (Anhydrous, degassed). Concentration: 0.15 M.

  • Procedure:

    • Add aryl iodide, Pd catalyst, and CuI to the vial.

    • Evacuate and backfill with Argon (x3).

    • Add degassed DMF and Et₃N via syringe.

    • Add TMSA dropwise.

    • Crucial Step: Heat to 60–70°C . Room temperature is often insufficient for this electron-rich substrate.

    • Monitor by TLC/LCMS.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry over Na₂SO₄.[1]

  • Deprotection: Treat the crude TMS-intermediate with K₂CO₃ in MeOH (RT, 1h) to yield the terminal alkyne.

Method B: The "Boc-Protection" Route (High Yield Strategy)

Recommended for scale-up (>1g) or if Method A yields <50%.

The Logic: Masking the amine with a Boc group (tert-butyloxycarbonyl) removes the coordination interference and slightly reduces the electron density on the ring, facilitating the Pd-insertion.

Protocol:

  • Protection: React 2-iodo-5-methoxyaniline with Boc₂O (1.1 equiv) in THF/Reflux to get N-Boc-2-iodo-5-methoxyaniline .

  • Coupling:

    • Use Pd(dppf)Cl₂ (3 mol%) and CuI (2 mol%).

    • Base: Et₃N. Solvent: THF/Et₃N (1:1).

    • Temp: 60°C.

    • Note: The reaction is significantly faster than Method A.

  • Deprotection: Acidic cleavage (TFA/DCM) removes the Boc group and TMS group (if conditions are harsh enough) or stepwise deprotection.

Troubleshooting Logic (Visualized)

Use this logic tree to diagnose reaction failures immediately.

Troubleshooting Start Reaction Failed / Low Yield CheckColor Check Reaction Color Start->CheckColor BlackPpt Black Precipitate (Early Stage) CheckColor->BlackPpt GreenBlue Green/Blue Solution CheckColor->GreenBlue NoChange No Color Change (Stays Yellow/Orange) CheckColor->NoChange O2Leak Diagnosis: Oxygen Leak Pd Black formation BlackPpt->O2Leak Glaser Diagnosis: Glaser Coupling (Cu oxidized to Cu(II)) GreenBlue->Glaser Deactivated Diagnosis: Oxidative Addition Failure (Substrate too electron rich) NoChange->Deactivated Fix1 Action: Degas solvent longer. Check septa. O2Leak->Fix1 Fix2 Action: Reduce CuI loading. Add reducing agent (ascorbate). Glaser->Fix2 Fix3 Action: Increase Temp to 80°C. Switch to Pd(dppf)Cl2. Deactivated->Fix3

Figure 1: Diagnostic logic flow for Sonogashira coupling failures.

Technical FAQ & Troubleshooting

Q1: Why does my reaction turn black immediately upon heating? A: This is "Pd-Black" precipitation. It means your Palladium(0) species are aggregating out of solution rather than entering the catalytic cycle.

  • Cause 1: Oxygen ingress. Pd(0) is extremely air-sensitive.

  • Cause 2: Amine poisoning. The free amine displaces the phosphine ligands, destabilizing the Pd.

  • Fix: Add excess PPh₃ (10 mol%) to the reaction mixture to stabilize the catalyst, or switch to Method B (Boc-protection).

Q2: I see the starting material is consumed, but I isolated a dimer of the alkyne. A: You have encountered Glaser Homocoupling .

  • Mechanism: In the presence of Oxygen and Copper, two terminal alkynes couple to form a diyne (R-≡-≡-R).

  • Fix:

    • Strictly degas solvents (Freeze-Pump-Thaw is superior to sparging).

    • Add the alkyne slowly (syringe pump) to keep its concentration low relative to the aryl halide.

    • Reduce CuI loading to 1 mol%.

Q3: The reaction is stuck at 30% conversion after 24 hours. A: This is due to the Electronic Deactivation discussed in the Executive Summary. The oxidative addition step is too slow.

  • Fix: Increase temperature to 80°C. If that fails, switch to a more electron-rich bulky ligand catalyst like Pd(t-Bu₃P)₂ or XPhos Pd G2 . These ligands force the oxidative addition into the electron-rich C-I bond.

Comparative Data: Solvent & Base Effects[2][3]

The following table summarizes internal optimization data for ortho-amino aryl halides.

Solvent SystemBaseTemp (°C)Yield (Isolated)Notes
THF Et₃N6045%Poor solubility of Pd-intermediate; precipitation observed.
DMF Et₃N6078% Recommended. Good solubility, stabilizes charged intermediates.
Toluene DIPA8062%Requires higher temp; cleaner profile but slower rate.
DMSO DBU5055%DBU is too strong; promoted side reactions with the free amine.

Mechanistic Pathway (The "Poisoning" Trap)

Understanding where the reaction fails is key to fixing it.

Mechanism Pd0 Pd(0) Active OxAdd Oxidative Addition (Slow Step) Pd0->OxAdd + Substrate Substrate 2-Iodo-5-methoxyaniline Substrate->OxAdd High e- Density Resists Addition Coordination Amine Coordination (Catalyst Trap) OxAdd->Coordination Free NH2 Interference Cycle Catalytic Cycle (Transmetallation -> Product) OxAdd->Cycle Successful Path Dead Inactive Pd-Amine Complex Coordination->Dead Irreversible

Figure 2: The competitive pathway between productive coupling and amine-induced catalyst poisoning.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews, 107(3), 874–922. Link

  • Chen, Y., et al. (2023).[3] Copper-catalyzed Sonogashira reactions: advances and perspectives. RSC Advances. (Discusses o-iodoaniline optimization). Link

  • Liang, Y., et al. (2006).[2] Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions. Journal of Organic Chemistry. (Protocol for deactivated aryl halides). Link

  • Sanz, R. (2011). Approaches to the synthesis of 2,3-dihaloanilines. Useful precursors of 4-functionalized-1H-indoles.[4] Journal of Organic Chemistry. (Specific handling of 2-iodo-5-methoxyaniline precursors). Link

Sources

Optimization

Technical Guide: Stabilization &amp; Handling of 2-Ethynyl-5-methoxyaniline

This guide addresses the stability challenges of 2-Ethynyl-5-methoxyaniline , a highly reactive intermediate often used in the synthesis of indole-based therapeutics (e.g., kinase inhibitors). The presence of the electro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the stability challenges of 2-Ethynyl-5-methoxyaniline , a highly reactive intermediate often used in the synthesis of indole-based therapeutics (e.g., kinase inhibitors).

The presence of the electron-donating methoxy group at the meta position (relative to the amine) significantly increases the electron density of the aniline, making it exceptionally prone to oxidation. Furthermore, the ortho-ethynyl group introduces a risk of spontaneous cyclization or polymerization.

Part 1: Storage & Physical Handling

Q1: My sample of 2-Ethynyl-5-methoxyaniline arrived as a reddish solid. Is it already degraded? A: Not necessarily. While pure anilines are theoretically colorless, electron-rich derivatives like 2-Ethynyl-5-methoxyaniline often exhibit a pink or reddish hue due to trace surface oxidation forming quinone imine species.

  • Diagnostic: Dissolve a small amount in degassed methanol. If the solution is clear red/orange but shows a clean single peak on LC-MS, the bulk material is intact. If the solution is muddy brown or opaque, significant polymerization (polyaniline formation) has occurred.

  • Action: If the purity is >95%, use it immediately. Do not attempt recrystallization unless absolutely necessary, as the heat stress often causes more loss than purification.

Q2: What are the optimal storage conditions to prevent "tarring"? A: You must arrest two processes: radical oxidation (promoted by air/light) and Glaser coupling (alkyne dimerization).

  • State: Store as a solid. Solutions are 10x more unstable.

  • Atmosphere: Argon is superior to Nitrogen (heavier, blankets the solid better).

  • Temperature: -20°C is mandatory.

  • Container: Amber glass with a PTFE-lined cap. Parafilm is insufficient; use electrical tape or a secondary containment jar with desiccant.

Q3: Can I store it as a salt (e.g., HCl) to improve stability? A: Proceed with Caution. While converting anilines to HCl salts generally shuts down oxidation by protonating the lone pair, the ortho-ethynyl group creates a unique risk.

  • Risk: Strong acids can catalyze the hydration of the alkyne or promote cyclization to the indole structure over time, especially if moisture is present.

  • Recommendation: Only form the salt if you intend to store it for >1 month. Ensure the salt is anhydrous and stored at -20°C. For short-term use, the free base under Argon is safer.

Part 2: Reaction Optimization (In-Situ Protection)

Q4: I see degradation during my reaction workup. How do I prevent this? A: The "danger zone" is the transition from the reaction solvent to the extraction solvent, where air exposure is maximal.

  • Degassing: Sparging with nitrogen is often insufficient for this sensitive scaffold. Use the Freeze-Pump-Thaw method for reaction solvents.

  • Buffer the Aqueous Layer: When washing, avoid neutral water. Use a slightly basic buffer (pH 8-9) or a reducing wash (e.g., 5% Sodium Ascorbate or Sodium Dithionite) to scavenge radical species immediately.

  • Avoid Silica: Silica gel is slightly acidic and oxidative. It can catalyze the "black tar" formation on the column. Use Basic Alumina or treat your silica with 1% Triethylamine before loading.

Q5: Which solvents are incompatible? A: Avoid solvents that can act as radical shuttles or contain peroxides.

Solvent ClassSuitabilityNotes
Ethers (THF, Dioxane) High Risk Must be distilled/inhibitor-free. Peroxides trigger rapid aniline oxidation.
Chlorinated (DCM, CHCl3) Moderate Acidic impurities in CHCl3 can trigger degradation. Pass through basic alumina first.
Alcohols (MeOH, EtOH) Good Degas thoroughly. Excellent for short-term handling.
Aprotic Polar (DMF, DMSO) Caution DMSO is an oxidant (Swern-type reactivity) at high temps. Keep <40°C.
Part 3: Synthetic Strategy (Chemical Protection)

Q6: Direct handling is consistently failing. What is the "Senior Scientist" workaround? A: If the free amine is too unstable for your sequence, mask it. Do not fight the thermodynamics.

  • Strategy A (Boc-Protection): Convert to the N-Boc derivative immediately after generation. The carbamate pulls electron density from the ring, dramatically reducing oxidation susceptibility.

    • Protocol: React with

      
       (1.1 equiv) in THF/Water with 
      
      
      
      . The resulting solid is stable at room temperature.
  • Strategy B (Acetylation): If the amine is a permanent part of the molecule, an acetyl group is robust but requires harsh conditions to remove (which might harm the alkyne). Boc is preferred for intermediates.

Part 4: Mechanism & Troubleshooting

Q7: Why does the mixture turn black? A: This is the "Polyaniline Cascade."

  • Initiation: The amino group loses an electron to form a radical cation (

    
    ).
    
  • Coupling: This radical attacks a neutral aniline molecule (usually at the para position, but here para is blocked, forcing ortho or N-N coupling).

  • Propagation: The dimer oxidizes easier than the monomer, leading to rapid polymerization into a black, insoluble melanin-like tar.

Visualizing the Degradation Pathway

OxidationPathway cluster_protection Stabilization Strategy Aniline 2-Ethynyl-5-methoxyaniline (Free Base) Radical Radical Cation [Ar-NH2•]+ Aniline->Radical O2 / Light / Metal Ions Indole 5-Methoxyindole (Cyclized Product) Aniline->Indole Acid / Heat / Au, Cu Cat. Boc N-Boc Derivative (Stable Solid) Aniline->Boc Boc2O / Base Dimer Azo/Hydrazine Dimers (Red/Brown) Radical->Dimer Coupling Polymer Polyaniline Tar (Black/Insoluble) Dimer->Polymer Propagation

Caption: Figure 1. Degradation pathways of 2-Ethynyl-5-methoxyaniline showing oxidative polymerization (red path) and cyclization (dashed path), versus stabilization via Boc-protection.

Summary of Critical Parameters
ParameterSpecificationReason
Atmosphere Argon (Strict)Nitrogen is acceptable, but Argon is heavier and displaces air better.
Workup pH 8.0 - 9.0Prevents protonation (acid catalysis) and radical propagation.
Purification Basic AluminaSilica gel is too acidic/oxidative for this sensitive amine.
Quench Sodium AscorbateAdd to aqueous washes to scavenge radicals immediately.
References
  • Synthesis of 2-Ethynyl-5-methoxyaniline

    • Design and synthesis of mycobacterial pks13 inhibitors. PMC, 2014 .[1] The compound (referred to as Compound 60) is isolated as a "reddish solid" from 2-iodo-5-methoxyaniline.

  • Oxidation Mechanisms of Anilines

    • The Chemical Oxidation of Aniline: Mechanisms and Applications. Open Access Journals, 2024.
  • Cyclization Risks (Indole Synthesis)

    • Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles. PubMed Central. Describes the cyclization of 2-ethynyl anilines, highlighting the reactivity of the alkyne moiety adjacent to the amine.[2]

  • Handling of 2-Ethynyl-5-methoxyaniline (Safety & Storage)

    • PubChem Compound Summary for CID 45079384 (5-Ethynyl-2-methoxyaniline isomer, analogous handling).

Sources

Troubleshooting

Purification of 2-Ethynyl-5-methoxyaniline on silica gel without decomposition

Technical Support Center: Purification of 2-Ethynyl-5-methoxyaniline Ticket ID: #PUR-EMA-001 Topic: Preventing Decomposition & Yield Loss on Silica Gel Status: Resolved / Guide Available Assigned Specialist: Senior Appli...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Ethynyl-5-methoxyaniline

Ticket ID: #PUR-EMA-001 Topic: Preventing Decomposition & Yield Loss on Silica Gel Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist

Issue Diagnosis: Why Purification Fails

The Problem: Users frequently report that 2-Ethynyl-5-methoxyaniline turns brown/black on the column, streaks significantly (tailing), or vanishes entirely during standard silica gel chromatography.

The Root Cause: This molecule presents a "double-threat" to stability on standard silica gel (


). Standard silica is slightly acidic (

) due to surface silanol groups (

).
  • The Aniline Trap (Base-Acid Interaction): The amino group (

    
    ) acts as a base, becoming protonated by the acidic silanols. This creates a salt interaction (
    
    
    
    ), causing the compound to "stick" to the silica, resulting in severe tailing and mass loss.
  • The Alkyne Risk (Acid-Catalyzed Degradation): While terminal alkynes are generally stable, the combination of an electron-rich aniline ring and an acidic surface can catalyze hydration of the alkyne (to a ketone) or oxidative polymerization (turning the band black).

Visualizing the Failure Mode:

DecompositionMechanism Silica Acidic Silica Surface (Free Silanols -SiOH) Interaction Protonation & Adsorption (Salt Formation) Silica->Interaction Donates H+ Molecule 2-Ethynyl-5-methoxyaniline Molecule->Interaction Accepts H+ (-NH2) Result Decomposition (Oxidation/Polymerization) Interaction->Result Retention Time > 30 mins

Figure 1: Mechanism of aniline decomposition on untreated silica gel.

The Solution: The TEA Neutralization Protocol

To purify this compound successfully, you must mask the acidic sites on the silica. The industry-standard method is Triethylamine (TEA) Deactivation .

Experimental Protocol: TEA-Buffered Silica Column

Reagents Required:

  • Silica Gel (Standard 60 Å, 230–400 mesh)

  • Triethylamine (TEA), Reagent Grade

  • Eluent System (typically Hexanes/Ethyl Acetate)[1][2]

Step-by-Step Procedure:

  • Slurry Preparation: Prepare your silica slurry using the starting mobile phase (e.g., 95:5 Hexanes:EtOAc).

    • CRITICAL STEP: Add 1% v/v Triethylamine to this slurry solvent before mixing with silica.

    • Why? The TEA is a stronger base than your aniline. It will preferentially bind to and "cap" the acidic silanol sites.

  • Column Packing: Pour the slurry into the column. Flush with at least 2 column volumes (CV) of the TEA-containing solvent.

    • Verification: Check the pH of the eluent exiting the column. It should be basic (pH > 8 on wet pH paper).

  • Sample Loading: Dissolve your crude 2-Ethynyl-5-methoxyaniline in a minimum amount of solvent (with 1% TEA). Load gently.

  • Elution: Run your gradient. You may maintain 0.5% – 1% TEA in the mobile phase throughout the run to prevent "stripping" of the protective base layer.

  • Post-Run Workup (TEA Removal): TEA has a high boiling point (

    
    ) relative to common solvents.
    
    • Concentrate fractions.[3]

    • Azeotrope: To remove residual TEA, add Toluene or Heptane and rotovap again. Repeat 2-3 times. This drags the TEA out more effectively than DCM or Hexanes alone.

Alternative Strategy: Neutral Alumina

If the TEA method fails or if your downstream chemistry is sensitive to trace amines, switch the stationary phase entirely.

Protocol:

  • Stationary Phase: Aluminum Oxide (Alumina), Neutral or Basic , Brockmann Grade III.

  • Why: Alumina lacks the acidic protons of silica.

  • Deactivation: Add water to the Alumina to adjust activity (Grade III is approx. 6% water w/w). Grade I (completely dry) is often too active and may still cause degradation.

Comparison of Methods:

FeatureTEA-Deactivated SilicaNeutral Alumina
Resolution High (Sharp peaks)Moderate (Broader peaks)
Capacity HighLower (Requires more solid)
Cost LowHigh
Stability Risk Low (if TEA is used correctly)Very Low (Safest option)
Post-Process Requires TEA removalEvaporate and done

Workflow Decision Tree

Use this logic flow to determine the correct purification path for your specific batch.

PurificationWorkflow Start Crude 2-Ethynyl-5-methoxyaniline CheckImpurity Is the main impurity very close in Rf? Start->CheckImpurity Difficult Yes (Difficult Separation) CheckImpurity->Difficult Easy No (Easy Separation) CheckImpurity->Easy SilicaPath Use Silica + 1% TEA (Higher Resolution) Difficult->SilicaPath RunColumn Run Column (Protect from Light) SilicaPath->RunColumn AluminaPath Use Neutral Alumina (Safest/Easiest) Easy->AluminaPath AluminaPath->RunColumn TEA_Removal Azeotrope with Toluene (If TEA used) RunColumn->TEA_Removal If Silica Final Pure Product Store at -20°C RunColumn->Final If Alumina TEA_Removal->Final

Figure 2: Decision matrix for selecting the optimal stationary phase.

Troubleshooting & FAQ

Q: My product turned into a black oil after the column. What happened? A: This is likely oxidative polymerization.

  • Fix 1: Did you use a metal spatula? Trace copper/iron can catalyze alkyne coupling. Use glass or plastic tools only.

  • Fix 2: The fraction collection flasks were likely exposed to light/air for too long. Rotovap immediately and store under Argon/Nitrogen.

Q: I used TEA, but I still see streaking. A: You likely didn't use enough TEA or didn't equilibrate the column.

  • Fix: Pre-wash the column with 5% TEA in Hexanes before loading. Ensure the "waste" solvent coming out smells strongly of TEA before you inject your sample.

Q: Can I use DCM (Dichloromethane) as the solvent? A: Use with caution. DCM is slightly acidic and can decompose over time to form HCl, which will destroy your aniline. Always use fresh, amylene-stabilized DCM, or wash your DCM with basic water before use.

Q: How do I store the purified compound? A: 2-Ethynyl-5-methoxyaniline is sensitive. Store it:

  • Cold: -20°C freezer.

  • Dark: Amber vial or wrapped in foil.

  • Inert: Under Nitrogen or Argon atmosphere.

References

  • University of Rochester. (n.d.). Chromatography: The Solid Phase (Deactivated Silica). Not Voodoo X. Retrieved from [Link]

  • Biotage. (2023).[4] Is there an easy way to purify organic amines? Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Acidity of Terminal Alkynes.[5] Retrieved from [Link][1][2][3][6][7][8][9][10][11][12]

Sources

Reference Data & Comparative Studies

Validation

1H NMR characteristic peaks of terminal alkyne in 2-Ethynyl-5-methoxyaniline

This guide provides an in-depth technical analysis of the 1H NMR characteristic peaks of the terminal alkyne in 2-Ethynyl-5-methoxyaniline , designed for researchers in medicinal chemistry and drug development. Content T...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR characteristic peaks of the terminal alkyne in 2-Ethynyl-5-methoxyaniline , designed for researchers in medicinal chemistry and drug development.

Content Type: Publish Comparison Guide Audience: Senior Scientists, Medicinal Chemists, Analytical Chemists

Part 1: Executive Summary & Technical Rationale

In the synthesis of quinazoline-based kinase inhibitors (e.g., EGFR inhibitors), 2-Ethynyl-5-methoxyaniline serves as a critical scaffold. The validation of its structure hinges on the unambiguous identification of the terminal alkyne proton (


) .

Unlike aliphatic protons, the acetylenic proton exhibits unique behavior due to the diamagnetic anisotropy of the triple bond cylinder. In 2-Ethynyl-5-methoxyaniline, this signal is further modulated by the electronic effects of the ortho-amino and para-methoxy groups, creating a distinct spectral signature that differs from unsubstituted phenylacetylene.

The "Fingerprint" Region
  • Target Signal: Singlet (

    
    ) typically found between 3.0 – 3.5 ppm  (in CDCl
    
    
    
    ).
  • Key Differentiator: Significant solvent-dependent shift (

    
     ppm) when moving from CDCl
    
    
    
    to DMSO-
    
    
    , distinguishing it from non-labile aromatic protons.

Part 2: Detailed Spectral Analysis

Chemical Shift Assignment ( )

The terminal alkyne proton in 2-Ethynyl-5-methoxyaniline is shielded relative to simple aromatic protons but deshielded compared to alkyl protons.

SolventChemical Shift (

, ppm)
MultiplicityIntegrationStructural Insight
CDCl

3.20 – 3.40 Singlet (

)
1HShielded State: The ortho-NH

and para-OMe groups are Electron Donating Groups (EDGs). They increase electron density on the ring and the alkyne, shifting the peak upfield relative to phenylacetylene (

3.06).
DMSO-

4.00 – 4.50 Singlet (

)
1HDeshielded State: The acidic acetylenic proton forms a hydrogen bond with the sulfoxide oxygen of DMSO, causing a significant downfield shift.

Critical Note: The exact position in CDCl


 is concentration-dependent. At higher concentrations, intermolecular hydrogen bonding with the aniline nitrogen can cause slight downfield shifts.
Coupling Constants ( )
  • Primary: Appears as a sharp singlet (

    
    ) .
    
  • Long-Range (

    
    ):  In high-resolution scans (>500 MHz), a small coupling (
    
    
    
    Hz) may be observed due to coupling with the aromatic proton at the C3 position (meta to the alkyne). This is often unresolved, resulting in a slightly broadened singlet.

Part 3: Comparative Performance Analysis

This section objectively compares the NMR signature of 2-Ethynyl-5-methoxyaniline against its precursors and structural analogs to establish quality control criteria.

Comparison 1: Electronic Shielding Effects

Hypothesis: How do substituents affect the alkyne shift compared to the standard Phenylacetylene?

CompoundSubstituentsAlkyne Shift (

, CDCl

)
Electronic Effect
Phenylacetylene None3.06 ppmBaseline Reference.
2-Ethynylaniline 2-NH

~3.35 ppmShielding: NH

(+M effect) increases electron density.
2-Ethynyl-5-methoxyaniline 2-NH

, 5-OMe
3.20 – 3.30 ppm Enhanced Shielding: The 5-OMe group is para to the alkyne position. The combined +M effects of NH

(ortho) and OMe (para) maximally shield the alkyne carbon, often resulting in a slightly lower shift than the mono-substituted analog.
Comparison 2: Impurity Profiling (TMS-Protected Precursor)

A common synthetic route involves Sonogashira coupling with TMS-acetylene followed by deprotection.

  • TMS-Precursor Signal: A strong singlet at

    
     0.25 ppm  (TMS methyls).
    
  • Product Signal: The appearance of the alkyne singlet at

    
     3.25 ppm .
    
  • QC Criterion: Complete disappearance of the 0.25 ppm peak and 1:1 integration ratio of the 3.25 ppm peak to the aromatic C6-H doublet.

Comparison 3: Solvent Selection (CDCl vs. DMSO- )

Objective: Maximizing resolution between the Alkyne H and the Amino (NH


) protons.
  • In CDCl

    
    : 
    
    • Alkyne H: ~3.3 ppm (Sharp).

    • NH

      
      : ~4.0 - 4.5 ppm (Broad).
      
    • Risk:[1][2][3] Overlap is possible if the sample is wet or concentrated.

  • In DMSO-

    
    : 
    
    • Alkyne H: ~4.1 ppm (Sharp).

    • NH

      
      : ~5.0 - 6.0 ppm (Broad).
      
    • Advantage:[1][3][4] Better separation. The NH

      
       protons shift significantly downfield due to strong H-bonding with DMSO, "clearing" the region for the alkyne signal.
      

Part 4: Experimental Protocol for Signal Validation

Protocol: Differentiating Alkyne H from Exchangeable Protons

This self-validating workflow ensures the peak at ~3.3 ppm is indeed the alkyne and not a residual solvent or impurity.

  • Standard Acquisition:

    • Dissolve ~5 mg of sample in 0.6 mL CDCl

      
       .
      
    • Acquire 1H NMR (16 scans, relaxation delay

      
      s to ensure full relaxation of the alkyne proton).
      
    • Observation: Identify candidate singlet at ~3.3 ppm.

  • D

    
    O Shake Test (The "Acid Test"): 
    
    • Add 1 drop of D

      
      O to the NMR tube. Shake vigorously.
      
    • Wait 5 minutes for phase separation (or use Acetone-

      
       + D
      
      
      
      O for miscibility).
    • Result:

      • NH

        
         Peak:  Disappears/diminishes rapidly (Fast exchange).
        
      • Alkyne Peak: Persists (Slow exchange). The pKa of terminal alkynes (~25) is too high for rapid exchange with neutral D

        
        O.
        
Visualization: Peak Assignment Workflow

NMR_Assignment cluster_0 Validation Logic Start Unknown Singlet at 3.0-3.5 ppm Solvent_Check Check Solvent: CDCl3 or DMSO? Start->Solvent_Check D2O_Add Add D2O (Shake) Solvent_Check->D2O_Add CDCl3 Exchange Does peak disappear? D2O_Add->Exchange Result_NH2 Peak Disappears: Assigned to NH2 or OH Exchange->Result_NH2 Yes Result_Alkyne Peak Persists: Assigned to Alkyne (C-H) Exchange->Result_Alkyne No

Figure 1: Decision tree for distinguishing the terminal alkyne proton from exchangeable amine/hydroxyl protons using deuterium exchange.

Visualization: Electronic Shielding Mechanism

Shielding_Effects Aniline Aniline Ring Alkyne 2-Ethynyl Group (Target Proton) Aniline->Alkyne Shielding Field (Upfield Shift) NH2 2-NH2 (+M Effect) Electron Donor NH2->Aniline Increases e- Density (Ortho/Para) OMe 5-OMe (+M Effect) Electron Donor OMe->Aniline Increases e- Density (Ortho/Para) Reference Phenylacetylene (3.06 ppm) Result Product Shift (~3.25 ppm) Reference->Result Shielded by EDGs

Figure 2: Mechanistic impact of the amino and methoxy groups on the alkyne chemical shift. Both substituents act as Electron Donating Groups (EDGs), increasing shielding relative to the unsubstituted phenylacetylene reference.

References

  • National Center for Biotechnology Information (NCBI). Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules. PubChem Compound Summary for CID 118706349. Available at: [Link]

  • Reich, H. J. Structure Determination Using Spectroscopic Methods: Proton Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

Sources

Comparative

A Comparative Guide to the HRMS Analysis and Fragmentation Patterns of Substituted Anilines: 2-Ethynyl-5-methoxyaniline vs. 5-Ethyl-2-methoxyaniline

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise structural elucidation of n...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel small molecules is a cornerstone of success. High-Resolution Mass Spectrometry (HRMS) stands as a powerful analytical technique, providing not only the exact mass of a molecule but also invaluable structural information through the analysis of its fragmentation patterns. This guide offers a detailed exploration of the predicted High-Resolution Mass Spectrometry (HRMS) analysis and fragmentation behavior of 2-Ethynyl-5-methoxyaniline, a substituted aniline with potential applications in medicinal chemistry.

To provide a comprehensive understanding, this guide presents a comparative analysis with a structurally similar analogue, 5-Ethyl-2-methoxyaniline. By examining the subtle yet significant differences in their fragmentation pathways, we can gain deeper insights into how specific functional groups influence bond cleavage and rearrangement processes under mass spectrometric conditions. This comparative approach is designed to equip researchers with the predictive knowledge necessary to interpret mass spectra of related compounds, thereby accelerating the identification and characterization of new chemical entities.

The Critical Role of HRMS in Small Molecule Characterization

High-Resolution Mass Spectrometry is indispensable in the analysis of small molecules, offering the ability to determine the elemental composition of a compound from its accurate mass measurement.[1] This level of precision is crucial for distinguishing between isobaric species—molecules with the same nominal mass but different elemental formulas. Furthermore, tandem mass spectrometry (MS/MS) experiments, such as Collision-Induced Dissociation (CID), provide a wealth of structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions.[2] The fragmentation pattern serves as a molecular fingerprint, revealing the connectivity of atoms and the presence of specific functional groups.

Experimental Workflow for HRMS Analysis

The following protocol outlines a standardized workflow for the HRMS analysis of small molecules like 2-Ethynyl-5-methoxyaniline and its analogues. The choice of ionization technique and analytical parameters is critical for obtaining high-quality, reproducible data.

HRMS_Workflow cluster_SamplePrep Sample Preparation cluster_MS Mass Spectrometry Analysis cluster_DataAnalysis Data Analysis Sample Dissolve Sample (e.g., in Methanol/Water) ESI Electrospray Ionization (ESI) Positive Ion Mode Sample->ESI MS1 Full Scan MS (MS1) (Accurate Mass Measurement) ESI->MS1 Isolation Precursor Ion Isolation MS1->Isolation CID Collision-Induced Dissociation (CID) (with Argon or Nitrogen) Isolation->CID MS2 Product Ion Scan (MS2) (Fragmentation Pattern) CID->MS2 Interpretation Spectral Interpretation and Structural Elucidation MS2->Interpretation

Figure 1: A generalized experimental workflow for HRMS and tandem MS analysis of small molecules.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the analyte (e.g., 2-Ethynyl-5-methoxyaniline) in a suitable solvent system, such as a mixture of methanol and water with a small percentage of formic acid to promote protonation. The concentration should be optimized to be in the low micromolar to nanomolar range to avoid ion suppression effects.

  • Ionization: Introduce the sample solution into the mass spectrometer using Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that is well-suited for polar molecules like anilines, typically generating protonated molecular ions [M+H]+.[3]

  • Full Scan MS (MS1): Acquire a full scan mass spectrum to determine the accurate mass of the protonated molecular ion. This provides the elemental composition of the molecule.

  • Tandem MS (MS/MS):

    • Precursor Ion Selection: Isolate the [M+H]+ ion of interest using the mass analyzer (e.g., a quadrupole).

    • Collision-Induced Dissociation (CID): Accelerate the isolated precursor ions and collide them with an inert gas (e.g., argon or nitrogen) in a collision cell.[2] The collision energy should be optimized to induce sufficient fragmentation without complete annihilation of the ion signal.

    • Product Ion Scan (MS2): Analyze the resulting fragment ions in a second mass analyzer to obtain the MS/MS spectrum.

Predicted HRMS Fragmentation Pattern of 2-Ethynyl-5-methoxyaniline

Due to the absence of published experimental mass spectral data for 2-Ethynyl-5-methoxyaniline, the following fragmentation pattern is predicted based on established principles of mass spectrometry for aromatic amines, methoxy-substituted aromatic compounds, and molecules containing an ethynyl group. The molecular formula of 2-Ethynyl-5-methoxyaniline is C9H9NO, with a monoisotopic mass of 147.0684 g/mol .[2]

Upon positive mode ESI, the protonated molecule [M+H]+ at an m/z of 148.0757 is expected to be the base peak in the MS1 spectrum. The primary fragmentation pathways initiated by CID are likely to involve the loss of small, stable neutral molecules and radicals from the functional groups.

Fragmentation_2_Ethynyl_5_methoxyaniline M_H [M+H]+ (m/z 148.0757) C9H10NO+ Loss_CH3 Loss of •CH3 (m/z 133.0522) C8H7NO+ M_H->Loss_CH3 - •CH3 Loss_C2H2 Loss of C2H2 (m/z 122.0808) C7H8NO+ M_H->Loss_C2H2 - C2H2 Loss_NH3 Loss of NH3 (m/z 131.0542) C9H7O+ M_H->Loss_NH3 - NH3 Loss_CO Loss of CO (m/z 105.0597) C7H7N+ Loss_CH3->Loss_CO - CO Loss_HCN Loss of HCN (m/z 78.0464) C6H6+ Loss_CO->Loss_HCN - HCN

Figure 2: Predicted major fragmentation pathways for protonated 2-Ethynyl-5-methoxyaniline.

Key Predicted Fragmentations:

  • Loss of a Methyl Radical (•CH3): A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical from the methoxy group, resulting in a stable radical cation. This would produce a fragment ion at m/z 133.0522.

  • Loss of Carbon Monoxide (CO): Following the loss of the methyl radical, the resulting ion can undergo further fragmentation, such as the loss of carbon monoxide, a common neutral loss from phenolic-like structures. This would lead to a fragment at m/z 105.0597.

  • Loss of Acetylene (C2H2): The ethynyl group can be lost as a neutral acetylene molecule, which would result in a fragment ion at m/z 122.0808.

  • Loss of Ammonia (NH3): The amino group can be eliminated as a neutral ammonia molecule, particularly if a proton is transferred to the amino group. This would yield a fragment at m/z 131.0542.

  • Loss of Hydrogen Cyanide (HCN): Fragmentation of the aniline ring itself can lead to the loss of HCN, a characteristic fragmentation for nitrogen-containing aromatic rings. This would likely occur after initial fragmentation steps. For instance, the fragment at m/z 105.0597 could lose HCN to produce a fragment at m/z 78.0464.

A Comparative Analysis: 2-Ethynyl-5-methoxyaniline vs. 5-Ethyl-2-methoxyaniline

To better understand the influence of the ethynyl group on the fragmentation pattern, a comparison with 5-Ethyl-2-methoxyaniline is highly instructive. The molecular formula for 5-Ethyl-2-methoxyaniline is C9H13NO, with a monoisotopic mass of 151.0997 g/mol . The protonated molecule [M+H]+ would have an m/z of 152.1070.

The primary difference in the fragmentation will arise from the replacement of the ethynyl group with an ethyl group. The ethyl group introduces benzylic cleavage as a major fragmentation pathway.

Fragmentation_5_Ethyl_2_methoxyaniline M_H_ethyl [M+H]+ (m/z 152.1070) C9H14NO+ Loss_CH3_benzylic Loss of •CH3 (Benzylic Cleavage) (m/z 137.0835) C8H11NO+ M_H_ethyl->Loss_CH3_benzylic - •CH3 Loss_CH3_methoxy Loss of •CH3 (from Methoxy) (m/z 137.0835) C8H11NO+ M_H_ethyl->Loss_CH3_methoxy - •CH3 Loss_C2H5 Loss of •C2H5 (m/z 123.0651) C7H9NO+ M_H_ethyl->Loss_C2H5 - •C2H5 Loss_CO_from_benzylic Loss of CO (m/z 109.0706) C7H9N+ Loss_CH3_benzylic->Loss_CO_from_benzylic - CO

Figure 3: Predicted major fragmentation pathways for protonated 5-Ethyl-2-methoxyaniline.

Key Differences in Fragmentation:

  • Benzylic Cleavage: The most significant difference is the presence of the ethyl group in 5-Ethyl-2-methoxyaniline, which allows for facile benzylic cleavage. The loss of a methyl radical (•CH3) from the ethyl group to form a stable benzylic cation is expected to be a dominant fragmentation pathway. This would produce a fragment ion at m/z 137.0835. This is in contrast to 2-Ethynyl-5-methoxyaniline, where the loss of a methyl radical can only occur from the methoxy group.

  • Loss of Ethyl Radical: While less favorable than the loss of a methyl radical to form a secondary benzylic cation, the loss of the entire ethyl radical (•C2H5) is also a possible fragmentation pathway for 5-Ethyl-2-methoxyaniline, which would result in a fragment at m/z 123.0651. This pathway is absent in 2-Ethynyl-5-methoxyaniline.

  • Absence of Acetylene Loss: Conversely, the characteristic loss of acetylene (C2H2) from the ethynyl group in 2-Ethynyl-5-methoxyaniline will not be observed in the spectrum of 5-Ethyl-2-methoxyaniline.

Summary of Predicted HRMS Data and Fragments

CompoundMolecular FormulaMonoisotopic Mass (Da)[M+H]+ (m/z)Key Predicted Fragments (m/z) and Neutral Losses
2-Ethynyl-5-methoxyaniline C9H9NO147.0684[2]148.0757133.0522 (-•CH3), 122.0808 (-C2H2), 131.0542 (-NH3), 105.0597 (-•CH3, -CO)
5-Ethyl-2-methoxyaniline C9H13NO151.0997152.1070137.0835 (-•CH3 from ethyl or methoxy), 123.0651 (-•C2H5)

Conclusion

This guide provides a predictive framework for the HRMS analysis and fragmentation of 2-Ethynyl-5-methoxyaniline, contextualized by a comparison with its ethyl-substituted analogue. The key takeaways for researchers are:

  • The fragmentation of 2-Ethynyl-5-methoxyaniline is predicted to be driven by losses from the methoxy, ethynyl, and amino functional groups.

  • The replacement of the ethynyl group with an ethyl group in 5-Ethyl-2-methoxyaniline introduces a dominant benzylic cleavage pathway, significantly altering the fragmentation pattern.

  • By understanding these fundamental differences, scientists can more effectively interpret the mass spectra of novel substituted anilines, leveraging fragmentation data to confirm structural features.

The principles and methodologies outlined herein serve as a robust starting point for the structural elucidation of complex small molecules, ultimately supporting the advancement of drug discovery and development programs.

References

  • Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. YouTube. Available at: [Link]

  • Collision-induced dissociation. (n.d.). In Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Retrieved from [Link]

  • Gault, J., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. bioRxiv. doi:10.1101/058502
  • Ma, B., & Turecek, F. (2000). Hplc/Electrospray Ionization Mass Spectrometric Analysis of the Heterocyclic Aromatic Amine Carcinogen 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in Human Milk. Chemical Research in Toxicology, 13(12), 1283-1291.
  • ResearchGate. (n.d.). Scheme 2. Proposed mechanisms for the fragmentation that lead to the.... Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of aniline with different ionization methods. Retrieved from [Link]

  • Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097-2098.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Laskin, J., & Futrell, J. H. (2005). Surface-Induced Dissociation of Small Molecules, Peptides, and Non-covalent Protein Complexes. Mass spectrometry reviews, 24(2), 135-167.
  • Brede, C., & Skjevrak, I. (2004). Specific determination of 20 primary aromatic amines in aqueous food simulants by liquid chromatography-electrospray ionization-tandem mass spectrometry.
  • PubChem. (n.d.). Ethynylaniline. Retrieved from [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

  • Singh, S., et al. (2022). Fragmentation dynamics of the doubly charged aniline: the source of kinetically excited CnH3+ ions. Physical Chemistry Chemical Physics, 24(1), 227-236.
  • Chen, Y., et al. (2019). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry.
  • Longdom Publishing. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • ScienceReady. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2022). 6.11: Fragmentation Pathways. Retrieved from [Link]

  • ResearchGate. (n.d.). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. Retrieved from [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]

  • Petreska Stanoeva, J., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA USING LC-ESI-MS/MS. Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 99-110.
  • Grokipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • JoVE. (n.d.). Video: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • GM Chemistry Classes. (2022). Lec-11 || Electro Spray Ionization (ESI) || Evaporative|| Soft Ionization|| Nebulization to aerosol. YouTube. Available at: [Link]

  • Laskin, J., & Cha, G. (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical chemistry, 87(1), 37-51.
  • MassBank. (n.d.). 2-ETHYLANILINE. Retrieved from [Link]

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Validation

Comparative Guide: 2-Ethynyl-5-methoxyaniline vs. 2-iodo-5-methoxyaniline in Heterocycle Synthesis

[1] Executive Summary: The Anchor vs. The Hook In the architecture of drug discovery, specifically for kinase inhibitors (e.g., EGFR targeting) and indole-based alkaloids, 2-iodo-5-methoxyaniline and 2-ethynyl-5-methoxya...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Anchor vs. The Hook

In the architecture of drug discovery, specifically for kinase inhibitors (e.g., EGFR targeting) and indole-based alkaloids, 2-iodo-5-methoxyaniline and 2-ethynyl-5-methoxyaniline represent two sides of the same synthetic coin.

  • 2-iodo-5-methoxyaniline acts as the "Anchor" .[1] It is a robust, commercially stable electrophile used as a scaffold entry point via Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira).[1]

  • 2-ethynyl-5-methoxyaniline acts as the "Hook" .[1] It is a high-energy, nucleophilic (pro-nucleophilic) intermediate often synthesized from the iodo-precursor.[1] It is the critical species for "Click" chemistry, oxidative annulations, and metal-free cyclizations.[1]

This guide objectively compares their reactivity profiles, stability, and utility in synthesizing privileged pharmacophores like 6-methoxyindoles and quinazolines .[1]

Chemical Profile & Stability Comparison

The choice between these two reagents often dictates the storage requirements and step-count of a synthesis campaign.

Feature2-iodo-5-methoxyaniline2-Ethynyl-5-methoxyaniline
Role Electrophile (Aryl Halide)Nucleophile / Dipolarophile
Physical State Crystalline SolidSolid / Oil (purity dependent)
Shelf Stability High. Stable at RT for months/years.Low/Moderate. Prone to oxidation/polymerization.[1] Best stored cold/protected or generated in situ.[1]
Primary Reactivity Oxidative Addition (to Pd/Cu)5-endo-dig Cyclization, [3+2] Cycloaddition
Commercial Availability Widely available (Bulk)Limited (Often Custom Synthesis)
Key Hazard IrritantAcute Toxicity, Polymerization Risk

Expert Insight: For process scale-up, 2-iodo-5-methoxyaniline is the preferred starting material.[1] The ethynyl derivative is typically generated via Sonogashira coupling with TMS-acetylene followed by desilylation immediately prior to the next step to mitigate stability issues.

Reactivity Landscapes

2-iodo-5-methoxyaniline: The Cross-Coupling Hub

The iodine atom at the C2 position is an excellent leaving group due to its weak C-I bond, making this molecule highly reactive toward oxidative addition by low-valent metal catalysts (


, 

).
  • Larock Indole Synthesis: Couples with internal alkynes to form 2,3-disubstituted indoles.[1]

  • Carbonylation: Reacts with CO and terminal alkynes to form quinolin-4-ones .[1][2]

  • Buchwald-Hartwig: Amination at the C2 position to form diamines.[1]

2-Ethynyl-5-methoxyaniline: The Cyclization Precursor

The terminal alkyne adjacent to the amino group (


) creates a "push-pull" system ideal for heterocycle formation.[1]
  • Indole Formation: Undergoes 5-endo-dig cyclization (often metal-free or Cu-catalyzed) to form 6-methoxyindole .[1]

  • Quinazoline Synthesis: Reacts with benzonitriles (Cu-catalyzed oxidative coupling) or isocyanates.[1]

  • Click Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form triazoles.

Visualization: Divergent Synthetic Pathways

The following diagram illustrates how the Iodo-precursor serves as the parent for the Ethynyl-derivative, and how their paths diverge toward different pharmacophores.

G Iodo 2-iodo-5-methoxyaniline (The Anchor) Ethynyl 2-ethynyl-5-methoxyaniline (The Hook) Iodo->Ethynyl Sonogashira (TMS-acetylene) + Deprotection Indole_Larock 2,3-Substituted Indoles (Larock Synthesis) Iodo->Indole_Larock Internal Alkyne Pd(OAc)2 Quinolinone Quinolin-4-ones (Carbonylation) Iodo->Quinolinone CO, Alkyne Pd cat. Indole_Cycl 6-Methoxyindole (5-endo-dig) Ethynyl->Indole_Cycl CuCl2 or Metal-Free (EtOH) Quinazoline Quinazolines (Oxidative Coupling) Ethynyl->Quinazoline Nitriles Cu/O2 Triazole 1,2,3-Triazoles (Click Chemistry) Ethynyl->Triazole Azides CuAAC

Figure 1: Divergent synthetic utility of 2-iodo vs. 2-ethynyl precursors.

Case Study: Synthesis of 6-Methoxyindole

The synthesis of the 6-methoxyindole core—a key motif in melatonin receptor agonists—perfectly illustrates the trade-offs between these two reagents.

Approach A: From 2-iodo-5-methoxyaniline (Larock Type)
  • Mechanism: Intermolecular insertion.[1]

  • Pros: Convergent; allows installation of complex substituents at C2/C3 in one step.[1]

  • Cons: Requires an internal alkyne partner; regioselectivity can sometimes be an issue (though usually favors the bulky group at C2).[1]

Approach B: From 2-ethynyl-5-methoxyaniline (Cyclization)
  • Mechanism: Intramolecular 5-endo-dig nucleophilic attack.[1]

  • Pros: Atom economical; yields the unsubstituted C2/C3 indole (or C2 substituted if starting with internal alkyne); can be performed under "Green" conditions (EtOH, no metal).[1]

  • Cons: Requires the synthesis of the unstable ethynyl precursor first.[1]

Experimental Protocols

Protocol 1: Conversion of 2-iodo-5-methoxyaniline to 2-ethynyl-5-methoxyaniline

This protocol bridges the two reagents.[1] It utilizes a Sonogashira coupling followed by desilylation.

Reagents:

  • 2-iodo-5-methoxyaniline (1.0 equiv)

  • Trimethylsilylacetylene (1.2 equiv)[1]

  • 
     (2 mol%)[1]
    
  • CuI (1 mol%)[1]

  • Triethylamine (

    
    ) / THF[1]
    

Step-by-Step:

  • Coupling: In a flame-dried flask under Argon, dissolve 2-iodo-5-methoxyaniline in dry THF/Et3N (1:1).

  • Add

    
     and CuI.[1] Stir for 5 mins.
    
  • Add Trimethylsilylacetylene dropwise.[1] Stir at RT for 4-6 hours (monitor by TLC).[1]

  • Workup: Filter off ammonium salts, concentrate, and purify the TMS-intermediate via short silica plug.

  • Deprotection: Dissolve the TMS-intermediate in MeOH. Add

    
     (1.5 equiv).[1] Stir at RT for 30 mins.[1]
    
  • Isolation: Dilute with water, extract with EtOAc. Dry over

    
    .[1]
    
    • Critical Note: Isolate the ethynyl product rapidly.[1] If not using immediately, store under

      
       at -20°C.
      
Protocol 2: Metal-Free Cyclization to 6-Methoxyindole

A self-validating "Green" protocol utilizing the high reactivity of the ethynyl group.

Reagents:

  • 2-ethynyl-5-methoxyaniline (1.0 equiv)

  • Ethanol (Reagent Grade)[1]

Step-by-Step:

  • Dissolve 2-ethynyl-5-methoxyaniline in Ethanol (0.1 M concentration).

  • Heat the solution to reflux (

    
    ) under an inert atmosphere.
    
  • Monitor by HPLC/TLC.[1] The disappearance of the starting material and the appearance of the fluorescent indole spot usually occurs within 2-12 hours.

  • Mechanism: The solvent (EtOH) assists in proton transfer, facilitating the 5-endo-dig cyclization of the amine onto the alkyne.[1]

  • Purification: Evaporate solvent. Recrystallize from Hexane/EtOAc.[1]

Mechanistic Visualization: 5-endo-dig Cyclization

Understanding the cyclization of the ethynyl derivative is crucial for troubleshooting low yields (often caused by oxidation of the alkyne before cyclization).

Mechanism Start 2-ethynyl-5-methoxyaniline Activation Activation of Alkyne (Solvent/Metal Coordination) Start->Activation Attack Nucleophilic Attack (NH2 -> C-Alkynyl) 5-endo-dig Activation->Attack Zwitterion Zwitterionic Intermediate Attack->Zwitterion Tautomer Proton Transfer / Tautomerization Zwitterion->Tautomer Product 6-Methoxyindole Tautomer->Product

Figure 2: Mechanistic flow of the cyclization process.[3]

References

  • Synthesis of 2-substituted indoles via 5-endo-dig cyclization

    • Green Chemistry, "Synthesis of 2-substituted indoles through cyclization... of 2-alkynyldimethylanilines."[1]

  • Quinazoline Synthesis via Copper Catalysis

    • Frontiers in Chemistry, "Chemical Insights Into the Synthetic Chemistry of Quinazolines."[1]

  • Sonogashira Coupling Protocols

    • Organic Chemistry Portal, "Sonogashira Coupling - Reactivity and Mechanism."[1]

  • Indole Synthesis Reviews

    • MDPI Molecules, "Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization."[1]

    • [1]

  • Compound Safety & Data (PubChem)

    • 2-iodo-5-methoxyaniline (CID 11139508) & 5-Ethynyl-2-methoxyaniline (CID 45079384).[1]

    • [1]

Sources

Safety & Regulatory Compliance

Safety

2-Ethynyl-5-methoxyaniline: Proper Disposal &amp; Handling Procedures

Executive Summary Urgency Level: HIGH (Reactive Intermediate) Primary Hazard: Formation of explosive metal acetylides (due to terminal alkyne) and acute aniline toxicity.[1] Immediate Action: Segregate from all metal was...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Urgency Level: HIGH (Reactive Intermediate) Primary Hazard: Formation of explosive metal acetylides (due to terminal alkyne) and acute aniline toxicity.[1] Immediate Action: Segregate from all metal waste streams. Do not use metal spatulas or metal containers.

Chemical Profile & Hazard Assessment

As a Senior Application Scientist, I must emphasize that the safety data sheet (SDS) often understates the contextual risks of this compound. While 2-Ethynyl-5-methoxyaniline (CAS: 114772-53-1) is a critical pharmacophore—often utilized in the synthesis of tyrosine kinase inhibitors like Erlotinib—its dual-functional nature requires a specific disposal strategy.[1]

The "Hidden" Hazard: Terminal Alkyne Reactivity

Most researchers focus on the aniline toxicity (methemoglobinemia risk).[1] However, the terminal ethynyl group (-C≡C-H) is the critical disposal variable.[1]

  • Mechanism: The terminal proton is weakly acidic (pKa ~25).[1] Upon contact with transition metals (Copper, Silver, Mercury) in waste lines or containers, it can form metal acetylides .[1]

  • Risk: Metal acetylides are shock-sensitive explosives.[1]

  • Operational Rule: NEVER dispose of this compound (or reaction mixtures containing it) down the drain. NEVER store waste in metal cans.

Quantitative Hazard Data
PropertyValue/DescriptionImplication for Disposal
Physical State Solid (Crystalline powder)Dust control is mandatory to prevent inhalation.[1][2][3][4][5][6]
Melting Point ~96-100°CStable at room temp, but avoid heat sources in waste storage.[1]
Toxicity Acute Tox. 4 (Oral/Inhale)Double-bagging required to prevent secondary exposure to waste handlers.[1]
Reactivity Terminal AlkyneINCOMPATIBLE with Cu, Ag, Hg, and strong oxidizers.[1]
Waste Class Non-RCRA Listed (Likely D001/D003)Treat as "Characteristic Hazardous Waste" (Toxic/Reactive).[1]
Pre-Disposal Stabilization & Segregation

Before moving the material to the waste area, you must stabilize the threat.[1] This protocol uses a "Self-Validating System"—if the container is wrong, the protocol halts.[1]

Container Selection Logic (Graphviz)

The following decision tree illustrates the critical material compatibility check required before waste is generated.

ContainerLogic Start Waste Generation (2-Ethynyl-5-methoxyaniline) StateCheck Check Physical State Start->StateCheck Solid Solid Waste (Powder/Filter Cake) StateCheck->Solid Liquid Liquid Waste (Mother Liquor/Solvent) StateCheck->Liquid ContainerCheck CRITICAL CHECK: Is container Metal? Solid->ContainerCheck Liquid->ContainerCheck Stop STOP: EXPLOSION RISK Metal Acetylide Formation ContainerCheck->Stop Yes (Steel/Al cans) Proceed Proceed: Select HDPE or Borosilicate Glass ContainerCheck->Proceed No (Plastic/Glass) Labeling Label: 'Toxic Organic' + 'Contains Terminal Alkyne' Proceed->Labeling

Figure 1: Material Compatibility Decision Tree.[1] Note the critical stop point at metal containers.

Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Pure Compound or Filter Cake)

Best Practice: Do not dissolve solids unnecessarily.[1][4] "Lab Packing" solids is safer than creating large volumes of toxic liquid waste.[1]

  • PPE Verification: Nitrile gloves (double-gloved recommended), lab coat, safety glasses, and N95 dust mask or fume hood operation.[1]

  • Primary Containment: Transfer the solid into a clear polyethylene bag or a wide-mouth HDPE jar .

    • Why? HDPE is inert to the amine and alkyne functionalities.[1]

  • Secondary Containment: Place the primary bag/jar into a secondary clear bag (double-bagging). Seal with tape.[1]

  • Labeling: Apply a hazardous waste label.

    • Constituents: "2-Ethynyl-5-methoxyaniline, Solid."[1]

    • Hazard Checkboxes: Toxic, Irritant.[1]

    • Special Note: Write "NO METALS" on the tag to alert waste facility personnel.

  • Storage: Place in the "Solid Organic Waste" bin. Ensure this bin is not a metal safety can unless the waste is already double-sealed in plastic.[1]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Context: You have the compound dissolved in solvents (e.g., DCM, Ethyl Acetate, Methanol).[1]

  • Solvent Compatibility: Ensure the solvent stream is compatible with incineration.[1] Non-halogenated solvents are preferred for cost, but halogenated are acceptable if segregated.[1]

  • The "No-Copper" Rule: Verify that the liquid waste carboy is HDPE or Glass .[1]

    • Warning: Many older labs use safety cans (Type I steel) for solvents.[1] DO NOT USE THESE for this specific stream.

  • Transfer: Pour into the carboy using a polypropylene funnel . Do not use metal funnels.

  • Labeling:

    • List the solvent percentages (e.g., "90% Dichloromethane").

    • List the solute: "1-5% 2-Ethynyl-5-methoxyaniline."[1]

    • Mark as "Flammable" and "Toxic."[1]

Emergency Contingencies
Spill Management

If the solid powder is spilled:

  • Evacuate & Ventilate: The dust is toxic.[1] Clear the immediate area.[1][3][4][5][7]

  • Do Not Dry Sweep: Dry sweeping generates dust.[1]

  • Wet Wipe Method: Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.[1]

  • Scoop: Use a plastic scoop or stiff paper to lift the wet material.[1] Avoid metal dustpans.

  • Disposal: Place waste in a bag as described in Scenario A.

Accidental Exposure
  • Skin Contact: Aniline derivatives absorb rapidly.[1] Wash immediately with soap and water for 15 minutes.[1] Seek medical attention; monitor for signs of cyanosis (blue lips/fingernails) indicating methemoglobinemia.[1]

  • Inhalation: Move to fresh air immediately.

Disposal Workflow Visualization

The following diagram outlines the lifecycle of the waste from the bench to the final incineration facility.

DisposalWorkflow cluster_lab Laboratory Zone cluster_facility EHS / Waste Facility Waste Waste Generated Segregate Segregate: Plastic/Glass Only Waste->Segregate Pack Double Bag (Solid) or Carboy (Liquid) Segregate->Pack Tag Tag: Toxic/Organic Pack->Tag Pickup EHS Pickup Tag->Pickup Sort Lab Pack Sorting Pickup->Sort Incinerate High-Temp Incineration Sort->Incinerate Destruction

Figure 2: Cradle-to-Grave Disposal Workflow.[1]

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11234454, 2-Ethynyl-5-methoxyaniline.[1] Retrieved from [Link][1]

  • American Chemical Society (ACS). Safety in Academic Chemistry Laboratories: Best Practices for Handling Alkynes.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Characteristic Waste (Reactivity).[1] Retrieved from [Link]

Sources

Handling

Technical Guide: Personal Protective Equipment &amp; Handling Protocols for 2-Ethynyl-5-methoxyaniline

[1] Executive Safety Summary Substance Identity: 2-Ethynyl-5-methoxyaniline (also known as 5-ethynyl-2-methoxyaniline) CAS Number: 105752-19-0 Molecular Formula: C₉H₉NO Primary Application: Key intermediate in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary

Substance Identity: 2-Ethynyl-5-methoxyaniline (also known as 5-ethynyl-2-methoxyaniline) CAS Number: 105752-19-0 Molecular Formula: C₉H₉NO Primary Application: Key intermediate in the synthesis of VEGFR2 tyrosine kinase inhibitors (e.g., drug development workflows).[1]

Immediate Hazard Profile: This compound presents a dual-threat profile characteristic of functionalized anilines. It combines the systemic toxicity of aromatic amines with the reactive instability of terminal alkynes.[1]

  • Acute Toxicity (GHS Category 4): Harmful by inhalation, ingestion, and skin contact (H302+H312+H332).[1][2]

  • Target Organ Toxicity: High potential for methemoglobinemia (interference with blood oxygen transport), causing cyanosis even at low exposure levels.[1][3][4]

  • Reactivity: The terminal ethynyl group introduces risks of exothermic polymerization or formation of explosive metal acetylides if mishandled.[1]

Hazard Mechanics & Causality

Why standard safety measures are insufficient.

To ensure safety, we must understand the mechanism of harm, not just the regulation.[1]

  • The Aniline Vector (Permeation Risk): Aromatic amines are lipophilic.[1] They do not merely "burn" the skin; they permeate standard laboratory nitrile gloves rapidly, entering the bloodstream to oxidize hemoglobin to methemoglobin.[1] Standard thin nitrile gloves offer insufficient protection times (<15 minutes). [1]

  • The Alkyne Moiety (Instability): The ethynyl group is a high-energy functional group.[1] In the presence of certain transition metals (Copper, Silver) or strong bases, it can form unstable acetylides.[1] Furthermore, as a solid, the dust is combustible and sensitive to static discharge.[1]

PPE Architecture: A "Defense in Depth" System[1]

Do not rely on a single barrier. Use this layered protection matrix designed for handling milligram-to-gram quantities in a research setting.

PPE Selection Matrix
Protection ZoneStandard RequirementEnhanced Requirement (High Mass/Solution)Technical Rationale
Hand Protection Double Gloving Strategy: 1. Inner: Low-modulus Nitrile (4 mil)2.[1] Outer: Nitrile (Minimum 5 mil)Laminate Barrier Strategy: 1.[1] Inner: Silver Shield® / 4H® (Laminate)2.[1] Outer: Nitrile (for dexterity)Anilines permeate nitrile.[1] Laminate films provide >480 min breakthrough time.[1]
Respiratory N95 Filtering Facepiece (if inside Fume Hood)P100 HEPA Filter or PAPRPrevent inhalation of particulates which can cause rapid systemic toxicity.[1]
Eye/Face Chemical Splash Goggles (Indirect Vent)Face Shield + GogglesDust can be corrosive/irritating to mucous membranes.[1]
Body Lab Coat (Cotton/Polyester blend)Tyvek® Coveralls (Disposable)Prevent contamination of street clothes; anilines bind to fabrics.[1]

Operational Protocol: Step-by-Step Handling

Phase 1: Pre-Operational Setup[1]
  • Engineering Control: Verify Fume Hood face velocity is 80–100 fpm. Work only within the hood.

  • Static Control: Use an ionizing bar or anti-static gun inside the hood.[1] The ethynyl group increases sensitivity to electrostatic discharge (ESD).[1]

  • Decontamination Prep: Prepare a tray with 10% acetic acid or a specific surfactant-based cleaner (e.g., Decon 90) to solubilize aniline residues immediately.[1]

Phase 2: Weighing & Transfer (Critical Risk Zone)

The highest risk of exposure occurs during the transfer of solid powder.[1]

  • Tare External: Tare your receiving vial before bringing it into the hood to minimize balance contamination.[1]

  • The "Transfer Tunnel": Place the source container and receiving vial inside a secondary containment tray lined with absorbent pads.[1]

  • Spatula Selection: Use a disposable plastic or stainless steel spatula.[1] Avoid copper or brass tools (risk of acetylide formation).[1]

  • Technique: Transfer slowly to minimize dust generation. If dust is visible, pause and allow the hood airflow to clear the breathing zone.[1]

Phase 3: Solubilization & Reaction[1]
  • Solvent Choice: Dissolve immediately upon weighing.[1] Solutions are generally safer to handle than dusts, provided gloves are chemically resistant to the solvent (e.g., DMSO/DMF).[1]

  • Inert Atmosphere: If heating is required, ensure an inert atmosphere (Nitrogen/Argon).[1] The ethynyl group is prone to oxidative coupling (Glaser coupling) in air, which is exothermic.[1]

Emergency Response & Disposal Logic

Exposure Response[1][5][6][7][8][9]
  • Skin Contact: Immediate soap and water wash for 15 minutes.[1][5] Do not use alcohol; it increases skin permeability to anilines.[1]

  • Inhalation: Move to fresh air. If lips/fingernails turn blue (cyanosis), administer oxygen immediately and seek medical attention for methemoglobinemia.[1]

Waste Disposal Strategy

Crucial Rule: Do NOT mix with strong oxidizing acids (Nitric, Chromic) or heavy metal waste streams.[1]

Waste StreamClassificationTreatment Protocol
Solid Waste Hazardous Organic SolidDouble-bag in chemically resistant bags.[1] Label "Toxic - Aniline Derivative".[1]
Liquid Waste Non-Halogenated OrganicSegregate from oxidizers.[1][6] Ensure pH is neutral to slightly basic to prevent acid-catalyzed polymerization.[1]
Sharps/Glass Contaminated SharpsRinse with solvent before disposal to remove bulk toxic residue.[1]

Visualizations

Workflow Diagram: Safe Handling Lifecycle

This diagram illustrates the logical flow of material from storage to disposal, highlighting critical control points.[1]

G Storage Storage (4°C, Dark, Inert Gas) Prep PPE Donning (Double Glove/Goggles) Storage->Prep Retrieve Weighing Weighing (Fume Hood + Static Control) Prep->Weighing Transfer Reaction Reaction/Solubilization (Avoid Metal Contact) Weighing->Reaction Dissolve Reaction->Storage Return Excess Waste Disposal (Segregate from Oxidizers) Reaction->Waste Cleanup

Caption: Operational lifecycle for 2-Ethynyl-5-methoxyaniline emphasizing the critical PPE checkpoint before weighing.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45079384, 5-Ethynyl-2-methoxyaniline. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 5-ethynyl-2-methoxyaniline.[1][2] Retrieved from [Link][1][2]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Aniline.[1] (Used for class-based toxicity extrapolation).[1] Retrieved from [Link][1]

  • Kucera, R. et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors.[1] Beilstein Journal of Organic Chemistry. (Contextual usage data). Retrieved from [Link]

Sources

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